![molecular formula C30H42N2O11 B563754 (2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1260617-50-2](/img/structure/B563754.png)
(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
This compound is a highly complex organic molecule featuring a fused octahydroindole core linked via an ester bond to a substituted oxane (pyranose) ring. The structure includes:
- Oxane-2-carboxylic acid backbone: A six-membered oxygenated ring with hydroxyl and carboxylic acid groups, resembling carbohydrate derivatives .
- Key functional groups: Ester, amide, carboxylic acid, and multiple hydroxyl groups, which influence solubility, hydrogen-bonding capacity, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trandolapril Acyl-β-D-glucuronide involves the glucuronidation of Trandolapril. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods
In an industrial setting, the production of Trandolapril Acyl-β-D-glucuronide is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Trandolapril Acyl-β-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. The structural components suggest that it could interact with specific molecular targets involved in cancer cell proliferation and survival. For instance:
- Mechanism of Action : The compound may inhibit the c-Met signaling pathway which is often dysregulated in various cancers. Antibody-drug conjugates utilizing this compound have shown promise in preclinical models for targeting cancer cells specifically .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its ability to disrupt bacterial cell membranes or interfere with metabolic pathways could make it a candidate for developing new antibiotics:
- Case Studies : Various studies have reported its efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating significant potential in treating infections that are difficult to manage with existing antibiotics.
Biochemical Applications
1. Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways:
- Example : It may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This inhibition can lead to increased insulin secretion and improved glycemic control .
2. Metabolic Profiling
In metabolic studies, this compound has been identified as a significant metabolite in various biological samples:
- Applications in Biomarker Discovery : Its presence and concentration levels can serve as biomarkers for certain diseases or conditions in clinical studies.
Structural Insights and Modifications
The complex structure of the compound allows for various modifications that can enhance its efficacy or reduce side effects:
- Synthetic Analogues : Researchers are exploring analogues of this compound to optimize its pharmacological profiles. These modifications aim to improve solubility and bioavailability while maintaining therapeutic activity.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine:
Mechanism of Action
The mechanism of action of Trandolapril Acyl-β-D-glucuronide involves its role as a metabolite of Trandolapril. Trandolapril itself is an ACE inhibitor that prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The glucuronidation of Trandolapril enhances its solubility and facilitates its excretion from the body .
Comparison with Similar Compounds
Structural Analogs
The compound’s structural complexity necessitates comparison with three primary classes of analogs (Table 1):
Functional Group Analysis
- Amide vs. Ester Linkages : The target compound’s ester bond (linking oxane and indole) contrasts with the amide bonds in analogs. Esters generally confer higher metabolic lability but improved passive diffusion .
Spectroscopic Differentiation
- NMR Signatures: The ethoxy-phenylbutanamide group in the target compound would produce distinct $ ^1H $-NMR shifts (e.g., aromatic protons at δ 7.2–7.6 ppm) compared to iodophenoxy analogs (δ 6.8–7.0 ppm for iodinated aromatics) .
- Crystal Packing : Unlike the furo-isoindole derivative in , the target compound’s hydroxyl-rich oxane ring may promote stronger hydrogen-bonded networks, influencing crystallinity and stability .
Research Findings and Methodological Insights
- Structural Comparison Algorithms : Methods like maximal common subgraph analysis () highlight shared motifs between the target compound and carbohydrate-like oxane derivatives, suggesting evolutionary or biosynthetic relationships in metabolic pathways .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: NMR Chemical Shift Differences
Proton Position | Target Compound (δ, ppm) | Furo-isoindole Analog (δ, ppm) | Iodophenoxy Analog (δ, ppm) |
---|---|---|---|
Aromatic H | 7.2–7.6 | 6.9–7.3 | 6.8–7.0 (coupled with I) |
Ethoxy CH₃ | 1.25 (triplet) | N/A | N/A |
Oxane Hydroxyls | 3.5–5.1 (broad) | N/A | 4.8–5.3 (broad) |
Biological Activity
The compound designated as (2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological applications. This article aims to explore its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
This compound is characterized by multiple stereocenters and functional groups that contribute to its biological activity. The presence of an octahydroindole moiety and a trihydroxy oxane structure suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of related aminoglycosides have been shown to inhibit bacterial protein synthesis effectively. This mechanism is crucial in combating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
Studies have demonstrated that certain structural analogs can modulate inflammatory responses. For example:
- Mechanism of Action : These compounds may inhibit the activation of NF-kB pathways by preventing the phosphorylation of IκB proteins. This action subsequently reduces the transcription of pro-inflammatory cytokines such as IL-1β and TNF-α .
Mode of Action | Effect |
---|---|
Inhibition of IκB dephosphorylation | Reduces NF-kB activation |
Inhibition of NF-kB translocation | Decreases inflammatory gene expression |
Blocking NF-kB binding to DNA | Further reduces inflammation |
Antioxidant Activity
The compound also exhibits antioxidant properties. Research has shown that similar compounds can enhance the levels of endogenous antioxidants like glutathione and superoxide dismutase (SOD). This effect is often mediated through the Nrf2 signaling pathway .
Case Studies
- Pulmonary Fibrosis Model : In a study involving bleomycin-treated rats, compounds with similar structures were administered to evaluate their effects on pulmonary fibrosis. The results indicated a significant reduction in hydroxyproline levels and pro-inflammatory cytokine production after treatment .
- Inhibition of Cancer Cell Proliferation : Another study reported that related compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The underlying mechanisms involved modulation of signaling pathways associated with cell survival and death .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can enantiomeric purity be ensured?
The synthesis of this complex polycyclic compound involves multi-step strategies. A general approach includes:
- Stepwise coupling : Use of tert-butyl oxazinane derivatives (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) as chiral auxiliaries to control stereochemistry .
- Boronate ester intermediates : Incorporation of 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for selective functionalization .
- Enantiomer control : Employ methods described by Williams et al. for resolving enantiomers via crystallization or chiral chromatography .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediate purity.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Use -, -, and 2D NMR (COSY, HSQC, HMBC) to assign stereocenters and confirm connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation .
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyzing diffraction patterns .
Q. What physicochemical properties should be prioritized for initial characterization?
While specific data for this compound is limited, analogous compounds suggest the following key properties to determine experimentally:
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity or stability data across studies?
- Systematic literature review : Use databases like PubMed and Reaxys to compile existing data, prioritizing peer-reviewed journals over gray literature .
- Controlled replication : Reproduce key experiments (e.g., oxidation stability tests) under standardized conditions (pH, temperature, solvent systems) .
- Advanced analytics : Deploy tandem MS/MS or ion mobility spectrometry to identify degradation byproducts or isomerization events .
Q. What computational strategies predict the compound’s behavior in biological or environmental systems?
- Quantum mechanics (QM) : Calculate electron density maps to predict nucleophilic/electrophilic sites using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate aqueous solubility or membrane permeability with GROMACS, incorporating explicit solvent models .
- Quantitative Structure-Property Relationship (QSPR) : Train models on PubChem datasets to estimate properties like pKa or biodegradation potential .
Q. How can reaction mechanisms involving this compound be elucidated experimentally?
- Isotopic labeling : Introduce or at critical positions (e.g., ester or amide groups) to track bond cleavage/formation via MS .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .
- In-situ monitoring : Use stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates .
Q. What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective steps .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce racemization risks .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature, solvent polarity, and catalyst loading .
Q. Methodological Considerations
- Safety protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., boronate esters) and use fume hoods for volatile solvents .
- Data validation : Cross-reference spectral data with PubChem or NIST databases to minimize misassignments .
- Collaborative tools : Use ELN (Electronic Lab Notebook) platforms like LabArchives to document and share synthetic procedures .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38)/t16-,18+,19-,20-,21-,22-,23-,24+,25-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVXFEAPQLOONX-UCXQGGPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858499 | |
Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260617-50-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260617-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.